molecular formula C13H18BrNO B1443436 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine CAS No. 1250736-66-3

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Cat. No. B1443436
M. Wt: 284.19 g/mol
InChI Key: CXTYTAAAWKRHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a chemical compound with the molecular formula C13H18BrNO . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is 284.19 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine include a density of 1.3±0.1 g/cm3, a boiling point of 331.5±0.0 °C at 760 mmHg, and a flash point of 163.3±22.3 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Antimicrobial Applications

A study by Cvetković et al. (2019) synthesized derivatives of 3-methylpyrrolidine and investigated their antimicrobial activity. One of the synthesized compounds, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, demonstrated significant in vitro inhibitory activities against a broad spectrum of fungi, suggesting its potential as a novel fungicide. The study utilized density functional theory (DFT) calculations to explore the structure-activity relationship of the molecules, highlighting the chemical activity and potential mechanism of action through molecular electrostatic potential (MEP) map analysis Cvetković et al., 2019.

Enzyme Inhibition

Research on bromophenol derivatives, including those from marine sources, has shown that these compounds possess potent radical scavenging activity. For instance, novel nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated significant antioxidant properties, with potential implications for food and pharmaceutical applications as natural antioxidants Li et al., 2012.

Synthetic Chemistry and Molecular Modeling

In the realm of synthetic chemistry, the study by Zhu et al. (2003) focused on the [4 + 2] annulation reaction involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding highly functionalized tetrahydropyridines. This research underscores the versatility of pyrrolidine derivatives in facilitating complex synthetic routes, leading to compounds with potential biological activity Zhu et al., 2003.

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTYTAAAWKRHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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